molecular formula C7H10Cl2O3S B13487404 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

Cat. No.: B13487404
M. Wt: 245.12 g/mol
InChI Key: GDVUUDWIGJCYFR-UHFFFAOYSA-N
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Description

1-Chloro-6-oxaspiro[25]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10Cl2O3S It is characterized by its unique spirocyclic structure, which includes a sulfonyl chloride functional group

Preparation Methods

The synthesis of 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of 6-oxaspiro[2.5]octane with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfenyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity can be harnessed for various synthetic processes.

Mechanism of Action

The mechanism by which 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene group.

The uniqueness of this compound lies in its spirocyclic structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H10Cl2O3S

Molecular Weight

245.12 g/mol

IUPAC Name

2-chloro-6-oxaspiro[2.5]octane-2-sulfonyl chloride

InChI

InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2

InChI Key

GDVUUDWIGJCYFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC2(S(=O)(=O)Cl)Cl

Origin of Product

United States

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